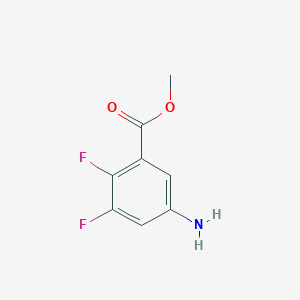

Methyl 5-amino-2,3-difluorobenzoate

Descripción

The exact mass of the compound Methyl 5-amino-2,3-difluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-amino-2,3-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2,3-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 5-amino-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYVFGDGDDRZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734515 | |

| Record name | Methyl 5-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-02-4 | |

| Record name | Methyl 5-amino-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2,3-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: Methyl 5-amino-2,3-difluorobenzoate

The following is an in-depth technical guide for Methyl 5-amino-2,3-difluorobenzoate (CAS 1227269-02-4), structured for researchers and drug development professionals.

Advanced Fluorinated Scaffolds for Medicinal Chemistry

CAS Registry Number: 1227269-02-4 Molecular Formula: C₈H₇F₂NO₂ Molecular Weight: 187.14 g/mol Synonyms: 5-Amino-2,3-difluorobenzoic acid methyl ester; Methyl 5-amino-2,3-difluorobenzoate

Executive Summary & Strategic Value

Methyl 5-amino-2,3-difluorobenzoate is a high-value "tailor-made" amino acid building block used primarily in the synthesis of next-generation kinase inhibitors and CGRP antagonists. Its structural significance lies in the specific 2,3-difluoro substitution pattern , which imparts unique metabolic and physicochemical properties to drug candidates:

-

Metabolic Stability: The fluorine atoms at positions 2 and 3 block common sites of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the parent drug.

-

Conformational Locking: The ortho-fluorine (C2) creates electrostatic repulsion with the carbonyl oxygen of the ester/amide, favoring specific conformers that can enhance binding affinity to target proteins (e.g., ATP-binding pockets of kinases).

-

Electronic Modulation: The electron-withdrawing nature of the difluoro motif lowers the pKa of the aniline nitrogen (position 5), modulating its nucleophilicity and hydrogen-bond donor capability.

This guide details the synthesis, reactivity, and application of this intermediate, providing a self-validating protocol for its preparation and use.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 116–120 °C (Predicted based on analogs) |

| Boiling Point | ~310 °C (at 760 mmHg) |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~2.5–3.0 (Amino group is less basic due to F-induction) |

| LogP | ~1.8 (Moderate lipophilicity) |

Structural Analysis (NMR Expectations)

-

¹H NMR (DMSO-d₆):

-

δ 3.80 (s, 3H): Methyl ester singlet.

-

δ 5.50 (br s, 2H): Amino protons (D₂O exchangeable).

-

δ 6.80–7.20 (m, 2H): Aromatic protons at C4 and C6. Expect complex splitting (ddd) due to coupling with two non-equivalent fluorine atoms (

,

-

-

¹⁹F NMR:

-

Two distinct signals in the range of -130 to -150 ppm, showing strong ortho/meta coupling.

-

Synthesis & Manufacturing

The synthesis of CAS 1227269-02-4 is a convergent 3-step process starting from commercially available 2,3-difluorobenzoic acid . The critical step is the regioselective nitration.

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis route ensuring regiochemical fidelity.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for deactivated aromatic systems.

Step 1: Regioselective Nitration

Objective: Install the nitro group at position 5 (meta to carboxyl, para to C2-Fluorine).

-

Preparation: Charge a reactor with concentrated H₂SO₄ (5.0 vol). Cool to 0–5 °C.[1]

-

Addition: Add 2,3-difluorobenzoic acid (1.0 eq) portion-wise, maintaining temperature <10 °C.

-

Nitration: Add fuming HNO₃ (1.1 eq) dropwise over 60 minutes. The C5 position is favored due to the directing effects:

-

-COOH: Meta-director (favors C5).

-

C2-F: Para-director (favors C5).

-

C3-F: Meta-director (favors C5).

-

-

Quench: Pour reaction mixture onto crushed ice/water. Filter the precipitate.[2]

-

Purification: Recrystallize from Ethanol/Water to remove trace 4-nitro or 6-nitro isomers.

-

Checkpoint: Verify regiochemistry by ¹H NMR (Protons at C4 and C6 should appear as distinct multiplets).

-

Step 2: Esterification

-

Suspend 2,3-difluoro-5-nitrobenzoic acid in Methanol (10 vol).

-

Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0 °C.

-

Reflux for 4–6 hours until TLC indicates consumption of acid.

-

Concentrate and neutralize with NaHCO₃. Extract with Ethyl Acetate.[3][2]

Step 3: Reduction (Nitro to Amino)

-

Dissolve the nitro-ester in Methanol/THF (1:1).

-

Add 10% Pd/C (5 wt% loading) under Nitrogen.

-

Hydrogenate at 30–50 psi H₂ at room temperature for 2–4 hours.

-

Filtration: Filter through Celite to remove catalyst.

-

Isolation: Concentrate filtrate to yield the target amine.

Reactivity & Applications in Drug Discovery[7]

The core utility of Methyl 5-amino-2,3-difluorobenzoate lies in its bifunctionality. It serves as a "linchpin" scaffold, connecting two distinct pharmacophores via the amine and the ester.

Functionalization Map

Figure 2: Downstream synthetic utility of the 5-amino-2,3-difluoro scaffold.

Key Reaction: Amide Coupling (Kinase Inhibitor Synthesis)

The aniline nitrogen at position 5 is less nucleophilic than a standard aniline due to the electron-withdrawing effects of the fluorine atoms and the ester.

-

Optimization: Standard coupling reagents (EDC/HOBt) may be sluggish.

-

Recommendation: Use HATU or T3P (Propylphosphonic anhydride) with a non-nucleophilic base (DIPEA) in DMF or NMP to drive the reaction to completion.

-

Outcome: This forms the "hinge-binding" region of many Type I/II kinase inhibitors.

Cyclization to Quinazolines

Hydrolysis of the ester to the acid (LiOH/THF), followed by condensation with formamidine or urea, yields 5,6-difluoroquinazolin-4-ones . These fused systems are privileged structures in oncology (e.g., EGFR inhibitors).

Quality Control & Safety

Analytical Standard (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Ester).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Safety (HSE)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).

-

Handling: The aniline moiety can be toxic if absorbed. Use nitrile gloves and work within a fume hood.

-

Thermal Stability: Avoid heating >50 °C during drying if traces of nitric acid remain from the precursor steps (explosion hazard).

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18472001 (Isomer Analog). Retrieved from .

-

ChemicalBook. Methyl 5-amino-2,3-difluorobenzoate Product Entry. Retrieved from .

-

-

Synthetic Methodology (Nitration of Difluorobenzoates)

-

Medicinal Chemistry Applications

-

Meanwell, N. A.[6] (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[6] .

-

Mikov, M., et al. (2020).[6][8] Applications of fluorine-containing amino acids for drug design.[6][9][7] European Journal of Medicinal Chemistry, 186, 111826.[8] Retrieved from .

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Deep Dive: Fluorinated Benzoate Scaffolds in Medicinal Chemistry

Executive Summary

In the high-stakes arena of structure-activity relationship (SAR) optimization, fluorinated benzoate scaffolds are indispensable.[1] They serve as the "chassis" for building privileged heterocycles and modulating physicochemical properties. This guide contrasts two isomeric scaffolds that, despite sharing similar atomic compositions, dictate diametrically opposite synthetic strategies and biological outcomes:

-

Compound A: Methyl 5-amino-2,3-difluorobenzoate (The "Meta-Disposition" Scaffold)[1]

-

Compound B: Methyl 2-amino-5-fluorobenzoate (The "Ortho-Disposition" / Anthranilate Scaffold)[1]

The Core Thesis: While Compound B is a classic "heterocycle builder" (primed for cyclization into quinazolinones), Compound A functions primarily as a "pharmacophore installer" (delivering a specific electronic signature to a non-fused binding motif).[1] This guide dissects their electronic profiles, reactivity limits, and application in kinase inhibitor design.[1]

Part 1: Structural & Electronic Analysis

To deploy these scaffolds effectively, one must understand the electronic vectors acting on the amino group. The position of the fluorine atoms relative to the amine dictates nucleophilicity (pKa) and metabolic stability.

Electronic Environment Comparison

| Feature | Methyl 5-amino-2,3-difluorobenzoate (Compound A) | Methyl 2-amino-5-fluorobenzoate (Compound B)[1] |

| Amine Position | Meta to Ester (C5) | Ortho to Ester (C2) |

| Fluorine Pattern | 2,3-Difluoro (Vicinal) | 5-Fluoro (Isolated) |

| Relationship to Amine | Amine is para to F(C2) and meta to F(C3).[1] | Amine is para to F(C5).[1] |

| Effective Aniline Type | 3,4-Difluoroaniline derivative | 4-Fluoroaniline derivative |

| Predicted pKa (Amine) | ~2.5 – 3.0 (Highly Deficient) | ~4.0 – 4.6 (Moderately Deficient) |

| H-Bonding | Intermolecular only.[1] | Intramolecular (NH[1]···O=C) stabilizes the ground state. |

The "Fluorine Effect" on Reactivity

-

Compound A (The Deactivated Nucleophile): The amine at C5 is subjected to the strong inductive withdrawal (-I) of the fluorine at C2 (para) and C3 (meta).[1] This significantly lowers the HOMO energy of the nitrogen lone pair. Implication: Coupling reactions (e.g., amide formation) require stronger electrophiles or forcing conditions compared to standard anilines.[1]

-

Compound B (The Stabilized Anthranilate): The amine at C2 forms a 6-membered hydrogen-bonded ring with the ester carbonyl. While the C5-fluorine pulls electron density (para-position), the intramolecular H-bond locks the conformation, pre-organizing the molecule for cyclization reactions.

Part 2: Reactivity Profiles & Synthetic Workflows

The structural disposition defined above creates two distinct synthetic "logic gates."

Visualization: Reactivity Logic Flow

The following diagram illustrates how the ortho vs. meta positioning dictates the downstream chemical space.

Caption: Divergent synthetic pathways. Compound B (Blue) accesses fused heterocycles; Compound A (Red) serves as a linear building block.[1]

Protocol: Synthesis of Quinazolinone from Compound B

Context: This reaction is the industry standard for synthesizing the core of EGFR inhibitors (e.g., Gefitinib analogs). The ortho-amino group attacks a carbon electrophile (formamide) to close the pyrimidine ring.

Reagents: Methyl 2-amino-5-fluorobenzoate, Formamide (or Formamidine acetate), Ammonium Acetate.[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Methyl 2-amino-5-fluorobenzoate (1.0 equiv) and Formamide (5.0 equiv).

-

Catalysis: Add Ammonium Acetate (1.5 equiv) to act as a weak acid/base buffer to facilitate proton transfers during ring closure.[1]

-

Thermal Cyclization: Heat the mixture to 140°C.

-

Monitoring: Monitor by LC-MS for the disappearance of the starting ester (M+H ~170) and appearance of the quinazolinone (M+H ~165).

-

Workup: Cool to room temperature. The product, 6-fluoroquinazolin-4(3H)-one , typically precipitates.[1] Dilute with water, filter, and wash with cold ethanol.[1]

Protocol: Amide Coupling with Compound A

Context: Due to the low nucleophilicity of the 5-amino-2,3-difluoro scaffold, standard EDC/NHS coupling often fails. A highly reactive acid chloride or HATU protocol is required.

Reagents: Methyl 5-amino-2,3-difluorobenzoate, Aryl Acid Chloride, Pyridine, DCM.[1]

Step-by-Step Methodology:

-

Activation: Ensure the carboxylic acid partner is converted to its acid chloride (using SOCl₂ or Oxalyl Chloride/DMF). Note: In-situ activation with HATU is a viable alternative but may require heating.[1]

-

Addition: Dissolve Methyl 5-amino-2,3-difluorobenzoate (1.0 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv) as a base.[1]

-

Reaction: Add the Acid Chloride (1.1 equiv) dropwise at 0°C, then warm to reflux (40°C).

-

Why Reflux? The electron-deficient aniline is sluggish. Thermal energy is needed to overcome the activation barrier.

-

-

Validation: Check for the formation of the amide bond. If conversion is low, add a catalytic amount of DMAP (Dimethylaminopyridine).[1]

Part 3: Medicinal Chemistry Applications[1][3][4][5][6]

Metabolic Blocking (The Fluorine Shield)[1]

-

Compound B (5-Fluoro): In the resulting quinazolinone, the fluorine is located at position 6. This is crucial because the C6 position of the quinazoline ring is metabolically vulnerable to oxidation by CYP450 enzymes. Placing a fluorine here blocks this "soft spot," significantly increasing the drug's half-life (

).[1] -

Compound A (2,3-Difluoro): This pattern is often used to modulate the lipophilicity (

) and conformation of a phenyl ring that binds in a hydrophobic pocket.[1] The 2,3-difluoro substitution creates a dipole that can interact with backbone carbonyls in the protein target (e.g., the hinge region of a kinase).

Scaffold Hopping & Bioisosteres

Researchers often switch between these isomers to "scan" the binding pocket.

-

If the Compound B derived core (Quinazolinone) is too rigid, chemists might switch to Compound A , couple it to a heterocycle, and leave the ester (or converted amide) as a flexible side chain, testing if a non-fused geometry improves potency.[1]

Part 4: Data Summary Table

| Property | Compound A (5-amino-2,3-difluoro) | Compound B (2-amino-5-fluoro) |

| CAS Registry | 1242265-68-0 (Acid precursor) | 319-24-4 (Acid precursor) |

| Primary Reaction | Amide Coupling / SNAr | Cyclocondensation (Niementowski) |

| Nucleophilicity | Low (Deactivated by 2 x F) | Medium (Modulated by H-bond) |

| Key Drug Class | Kinase Inhibitors (Side chain) | EGFR/Tyrosine Kinase Inhibitors (Core) |

| Metabolic Role | Modulates Lipophilicity / Dipole | Blocks CYP450 Oxidation (Para-block) |

References

-

Synthesis of Quinazolinones

-

Electronic Effects of Fluorine on Anilines

-

Ortho vs Meta Disposition in Drug Design

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

Sources

Introduction: The Strategic Importance of Methyl 5-amino-2,3-difluorobenzoate in Drug Discovery

An In-Depth Technical Guide to Sourcing and Quality Control of Methyl 5-amino-2,3-difluorobenzoate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of lead optimization. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The aminobenzoate scaffold, a privileged structure in pharmacology, serves as a versatile starting point for a multitude of therapeutic agents.

Methyl 5-amino-2,3-difluorobenzoate (CAS Number: 1801551-33-0) is a high-value building block that merges these two strategic elements. The vicinal difluoro substitution pattern at the 2 and 3 positions of the phenyl ring is particularly noteworthy. This arrangement creates a distinct electronic and conformational environment that can influence intramolecular hydrogen bonding, pKa, and interactions with target proteins. As such, this building block is of significant interest to researchers developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.

This guide provides a comprehensive overview for researchers, chemists, and procurement specialists on sourcing this specialized reagent, establishing rigorous quality control, and ensuring its proper handling to maintain integrity from procurement to reaction.

Part 1: Procurement Strategy for a Specialized Building Block

Unlike more common reagents, Methyl 5-amino-2,3-difluorobenzoate is not typically available as an off-the-shelf product from major chemical catalogs. Its specialized nature means that a strategic sourcing approach is required. Researchers should anticipate that procurement will likely involve custom synthesis or sourcing from specialized fine chemical providers.

Key Supplier Categories:

-

Custom Synthesis Organizations (CSOs): These companies specialize in producing novel or rare molecules on demand. They offer the advantage of tailored purity specifications, batch sizes, and analytical data packages.

-

Fine Chemical Marketplaces and Sourcing Specialists: These suppliers maintain extensive databases and relationships with a global network of manufacturers. While they may not stock the compound directly, they can efficiently source it or commission its synthesis.

-

Research Chemical Suppliers: While major suppliers like Sigma-Aldrich and Thermo Scientific Chemicals may not list this specific isomer, their catalogs are vast. It is always prudent to check for new listings. Furthermore, their custom synthesis divisions are viable options. For instance, while not the exact compound, related fluorinated aminobenzoates are available from suppliers like Fluorochem, ChemScene, and PureSynth, indicating their expertise in this chemical space.[1][2][3]

Recommended Procurement Workflow:

Caption: Procurement and QC workflow for specialized chemical building blocks.

Part 2: Scientific Integrity - The Imperative of Quality Control

For a specialized, likely custom-synthesized building block, in-house quality control is not just a best practice—it is a mandatory step to ensure the validity of experimental results. The supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is crucial.[1][4]

The Certificate of Analysis (CoA): A Critical Review

A comprehensive CoA should be the first point of inspection. It must include:

-

Compound Identity: Full chemical name and CAS number.

-

Key Physical Data: Appearance, molecular weight.

-

Purity Data: Typically determined by HPLC or GC, expressed as a percentage.

-

Identity Confirmation: Evidence from techniques like ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS). The spectral data should be provided or available upon request.

-

Batch/Lot Number: For full traceability.[1]

Essential In-House Analytical Verification

Upon receipt, the following tests should be performed to validate the material's identity and purity.

| Analytical Method | Purpose | Key Parameters to Check |

| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Chemical shifts, integration values, and coupling constants must match the expected structure. Absence of significant unassigned peaks. |

| LC-MS | Identity confirmation and impurity profiling. | The primary peak should correspond to the expected mass-to-charge ratio (m/z) of the compound. Identifies impurities that may not be visible by NMR. |

| HPLC (UV) | Quantitative purity assessment. | Provides the area percentage of the main peak, which is the basis for the purity claim. The method should be stability-indicating if possible. |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol provides a general method for assessing the purity of Methyl 5-amino-2,3-difluorobenzoate. Method optimization may be required.

Objective: To determine the purity of the analyte by calculating the area percentage of the main peak relative to all other peaks detected by a UV detector.

1. Materials & Equipment:

-

Methyl 5-amino-2,3-difluorobenzoate sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or Trifluoroacetic Acid)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

-

Prepare a stock solution by accurately weighing ~1 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of ~0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

4. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

The result should be consistent with the purity stated on the supplier's CoA. Any discrepancy greater than 1-2% warrants further investigation and communication with the supplier.

Part 3: Synthetic Considerations & Potential Impurities

Understanding the potential synthetic route is crucial for anticipating impurities. A plausible synthesis of Methyl 5-amino-2,3-difluorobenzoate could start from 2,3-difluorobenzoic acid.

Caption: A plausible synthetic pathway to the target compound.

Potential Process-Related Impurities:

-

Starting Material: Unreacted Methyl 2,3-difluorobenzoate.

-

Isomeric Impurities: Nitration of the benzene ring could potentially yield small amounts of other regioisomers.

-

Over-reduction/By-products: Impurities from the reduction step.

-

Hydrolysis: The methyl ester could hydrolyze back to the carboxylic acid if exposed to harsh basic or acidic conditions.

Part 4: Handling, Storage, and Stability

Proper handling and storage are essential to maintain the compound's integrity over time.

Handling:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5]

-

Avoid generating dust.[3]

Storage:

-

Short-Term: Store in a cool, dry place, tightly sealed in its original container.[3][5] Refrigeration (2-8 °C) is recommended.

-

Long-Term: For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidative degradation of the amine functional group.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids/bases.[3]

Stability Insights: Aromatic amines, like the one in this building block, can be susceptible to degradation pathways that compromise sample purity.

-

Oxidation: The amino group can oxidize over time, often indicated by a change in color (e.g., from white/off-white to yellow or brown).

-

Reactivity in Solution: Be aware of the reactivity of the amine. For example, in solutions containing reducing sugars like glucose, aromatic amines can form Schiff bases or Amadori products, a known degradation pathway for compounds like para-aminobenzoic acid (PABA) in cell culture media. This highlights the importance of considering the formulation or reaction matrix.

By implementing a strategic procurement process, rigorous in-house quality control, and proper handling procedures, researchers can confidently incorporate Methyl 5-amino-2,3-difluorobenzoate into their drug discovery programs, ensuring the integrity and reproducibility of their scientific findings.

References

- Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.

- Innovation Chem. (2025, August 24). Quality Control in Chemical Manufacturing – Why It Matters.

- Fluorochem. METHYL 3-AMINO-2,6-DIFLUOROBENZOATE.

- ChemScene. Methyl 3-amino-5-fluorobenzoate.

- PureSynth. Methyl 2-Amino-45-Difluorobenzoate 98%.

- Thermo Scientific Chemicals. Methyl 2-amino-5-fluorobenzoate, 98%.

- Frontline Data Solutions. (2025, November 22). Quality assurance vs. quality control in chemical manufacturing.

- GSP Chem. (2024, August 16). The Importance of Quality Control in Chemical Production.

- Flinn Scientific. (2015, January 20). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).

- Sigma-Aldrich. Safety Data Sheet for Ethyl 4-aminobenzoate.

- Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.

- Thermo Fisher Scientific. Stability of para-aminobenzoic acid in cell culture media.

Sources

Technical Safety & Handling Guide: Methyl 5-amino-2,3-difluorobenzoate

Document Control:

-

Version: 1.2 (Technical Release)

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers[1]

Executive Summary & Strategic Context

Methyl 5-amino-2,3-difluorobenzoate (CAS: 1227269-02-4) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates. In modern drug discovery, this compound represents a critical "tailor-made" scaffold where the strategic placement of fluorine atoms modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk.[1]

While often categorized under generic "Irritant" protocols, this guide elevates the handling standard.[1] As an aniline derivative with ortho/meta-fluorination, it possesses distinct electronic properties that influence both its chemical reactivity (reduced nucleophilicity of the amine) and its toxicological profile (potential for bio-activation).[1] This document outlines a self-validating safety system for its use in high-throughput and process chemistry environments.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| Chemical Name | Methyl 5-amino-2,3-difluorobenzoate |

| CAS Number | 1227269-02-4 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Physical State | Solid (Crystalline powder, typically off-white to pale brown) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.[2][3] |

| Melting Point | Not explicitly determined in literature; analogous compounds range 80–120°C.[1] |

| SMILES | COC(=O)C1=CC(N)=CC(F)=C1F |

| Key Functional Groups | Primary Aniline (Nucleophile), Methyl Ester (Electrophile), Difluoro-arene |

Hazard Identification & Risk Assessment

Beyond the standard GHS codes, researchers must understand the mechanistic hazards associated with fluorinated anilines.[1]

GHS Classification

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Mechanistic Toxicology (The "Why")

-

Aniline Toxicity: The amino group can undergo metabolic N-hydroxylation, leading to reactive intermediates that may cause methemoglobinemia (though less likely with electron-withdrawing fluorine groups than unsubstituted aniline, the risk remains).[1]

-

Fluorine Effect: The C-F bonds are extremely stable.[1] However, thermal decomposition (e.g., in a fire) releases Hydrogen Fluoride (HF) , a severe contact poison.[1] Standard organic fire procedures must be upgraded to include HF-specific mitigation if large quantities are involved.[1]

-

Sensitization: Like many benzylic amines and esters, this compound has the potential to act as a skin sensitizer upon repeated exposure.[1]

Safe Handling Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate inhalation and contact risk during the most critical phase: Weighing and Reaction Setup .[1]

Engineering Controls

-

Primary: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

-

Secondary: Static-dissipative weighing boat (fluorinated powders can be static-charged and "jump").[1]

-

Atmosphere: Inert gas (Nitrogen/Argon) recommended for storage to prevent oxidation of the aniline group (browning).[1]

Workflow Visualization

The following diagram illustrates the decision logic and physical workflow for handling this compound safely.

Caption: Figure 1. "Zero-Exposure" workflow for handling static-prone fluorinated solids.

Emergency Response Logic

In the event of exposure, immediate action is required.[1] This logic flow prioritizes the specific risks of fluorinated organic amines.[1]

Caption: Figure 2. Triage logic for acute exposure events.

Fire Fighting Note: In case of fire, use CO₂, dry chemical, or foam.[1][4] Do not inhale smoke; thermal decomposition produces HF and NOₓ.[1] Firefighters must wear full SCBA.[1]

Application Context: Synthesis & Research

Role in Drug Discovery

Methyl 5-amino-2,3-difluorobenzoate is frequently used in Fragment-Based Drug Design (FBDD) . The difluoro-substitution pattern serves two purposes:

-

Bioisosterism: It mimics the electronics of non-fluorinated aromatics while altering the pKa of the aniline amine (making it less basic, ~pKa 2-3).[1]

-

Metabolic Blocking: The fluorine atoms at positions 2 and 3 block common sites of oxidative metabolism, extending the half-life of the final drug candidate.[1]

Standard Protocol: Amide Coupling (General Procedure)

Context: Reacting the 5-amino group with a carboxylic acid to form an amide.

Reagents:

-

Methyl 5-amino-2,3-difluorobenzoate (1.0 eq)

-

Carboxylic Acid Partner (1.1 eq)[1]

-

HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Solvent: DMF or DCM (0.1 M concentration)[1]

Procedure:

-

Dissolution: Dissolve the carboxylic acid and DIPEA in the solvent. Stir for 5 mins.

-

Activation: Add the coupling agent (HATU/T3P). Stir for 10-15 mins to form the active ester.

-

Addition: Add Methyl 5-amino-2,3-difluorobenzoate (solid or solution).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.[1]

-

Validation: Monitor by LC-MS. Expect [M+H]⁺ = MW + Acid_Fragment - 18.[1]

References

-

ChemicalBook. (2023).[1] Methyl 5-amino-2,3-difluorobenzoate Product Specifications and CAS Verification. Retrieved from [1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet for Fluorinated Benzoate Derivatives (Generic Class Reference). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: Methyl 2-amino-5-fluorobenzoate (Isomer Comparison). Retrieved from [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [1]

-

Fluorochem. (2023).[1][5][6] Safety Data Sheet: Methyl 3-amino-2,6-difluorobenzoate (Structural Analog for Hazard Extrapolation). Retrieved from [1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. "Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophen" by Srinivasan Thirumalai Rajan; Ghojala Venkat Reddy; Singavarapu Adilakshmi; MSN Laboratories Private Limited, R&D Center; Hyderabad, India [tdcommons.org]

- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 4. capotchem.com [capotchem.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: A Validated Synthesis of Methyl 5-amino-2,3-difluorobenzoate

Abstract

This document provides a detailed, validated protocol for the synthesis of Methyl 5-amino-2,3-difluorobenzoate, a key building block in contemporary pharmaceutical research and development. The synthesis commences from commercially available 2,3-difluorobenzoic acid and proceeds through a robust, two-step sequence involving regioselective nitration followed by a chemoselective reduction. This application note is intended for researchers, chemists, and process development professionals, offering not only a step-by-step experimental guide but also a discussion of the underlying chemical principles and critical process parameters that ensure high yield and purity.

Introduction: Strategic Importance

Methyl 5-amino-2,3-difluorobenzoate is a valuable substituted aniline derivative frequently utilized in the synthesis of complex organic molecules. The specific arrangement of the amine, ester, and fluorine substituents on the aromatic ring makes it a crucial intermediate for creating compounds with desired electronic and steric properties, which are often essential for modulating biological activity. Its applications are prominent in the development of kinase inhibitors and other targeted therapies in oncology and immunology.

The synthetic route detailed herein was developed for its reliability, scalability, and the use of readily available reagents, making it a practical choice for both academic and industrial laboratory settings.

Synthetic Strategy Overview

The conversion of 2,3-difluorobenzoic acid to the target compound is efficiently achieved via a two-step pathway. The chosen strategy prioritizes the late-stage introduction of the amine functionality to avoid potential side reactions.

Step 1: Regioselective Nitration. The first step involves the nitration of the 2,3-difluorobenzoic acid starting material. The electron-withdrawing nature of the carboxylic acid and the two fluorine atoms directs the electrophilic substitution to the 5-position, which is the least deactivated position on the aromatic ring.

Step 2: Catalytic Hydrogenation. The second step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion, avoiding the need for stoichiometric metal reductants which can complicate purification.

The overall synthetic transformation is depicted below:

Application Note: High-Efficiency Amide Coupling of Methyl 5-amino-2,3-difluorobenzoate

Executive Summary

Methyl 5-amino-2,3-difluorobenzoate represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents where fluorine substitution modulates metabolic stability and lipophilicity. However, the presence of two fluorine atoms (positions 2,3) and a methyl ester (position 1) creates a synergistic electron-withdrawing effect, significantly lowering the nucleophilicity of the C5-amine. Standard coupling protocols (e.g., EDC/NHS) often result in poor conversion or stalled reactions.

This guide provides three validated protocols to overcome this electronic deactivation, prioritizing T3P® (Propylphosphonic anhydride) for scalability and HATU for high-throughput discovery, with Acid Chloride activation as a fail-safe for sterically demanding partners.

Chemical Analysis & Mechanistic Challenge

The Deactivation Problem

The primary challenge is the reduced basicity of the aniline nitrogen.

-

Inductive Effect (-I): The fluorine atoms at C2 and C3 exert a strong inductive pull through the

-framework, reducing electron density at the C5 position. -

Resonance Effect (-M): The ester at C1 (para to the amine) withdraws electron density via the

-system. -

Result: The lone pair on the nitrogen is tightly held, making it a poor nucleophile compared to unsubstituted aniline.

Reagent Selection Strategy

To couple a "weak" nucleophile, we must pair it with a "strong" electrophile.

| Method | Reagent | Activation Species | Recommended Use Case |

| A | T3P® (50% in EtOAc) | Mixed Anhydride | Primary Choice. Scalable, green, easy aqueous workup. |

| B | HATU / DIPEA | O-Azabenzotriazolyl ester | Discovery Scale. Highest reactivity for difficult substrates. |

| C | Ghosez's Reagent / Oxalyl Chloride | Acid Chloride | Fail-Safe. Use when steric bulk is high or other methods fail. |

Validated Protocols

Protocol A: T3P-Mediated Coupling (Scalable & Green)

This is the preferred method for >1g scales due to the water-solubility of T3P byproducts.

Materials:

-

Carboxylic Acid Partner (1.0 equiv)

-

Methyl 5-amino-2,3-difluorobenzoate (1.0 equiv)

-

T3P® (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 – 2.0 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step Procedure:

-

Charge: To a reaction vessel equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv) and Methyl 5-amino-2,3-difluorobenzoate (1.0 equiv).

-

Solvate: Add EtOAc (5 mL per mmol of substrate). Stir to create a suspension/solution.

-

Base Addition: Add Pyridine (3.0 equiv) in one portion. Note: Pyridine often acts as a superior acylation catalyst compared to DIPEA in T3P couplings.

-

Cooling (Optional): If the acid partner is epimerization-prone, cool to 0°C. Otherwise, ambient temperature is sufficient.

-

Activation: Dropwise add T3P solution (1.5 equiv). The reaction is slightly exothermic.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with water (2x), 0.5M HCl (2x - Caution: Do not use strong acid if product is acid-sensitive), sat. NaHCO3 (2x), and Brine (1x).

-

Dry over Na2SO4, filter, and concentrate.

-

Protocol B: HATU-Mediated Coupling (High Reactivity)

Best for small-scale library synthesis or when the acid partner is valuable.

Materials:

-

Carboxylic Acid Partner (1.1 equiv)

-

Methyl 5-amino-2,3-difluorobenzoate (1.0 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Pre-Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M) in a dry vial. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes.

-

Why? This forms the highly reactive O-At active ester before the weak nucleophile is introduced.

-

-

Coupling: Add Methyl 5-amino-2,3-difluorobenzoate (1.0 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 12–16 hours.

-

Note: The deactivated aniline reacts slowly. Overnight stirring is standard.

-

-

Workup:

-

Dilute with EtOAc/Ether.

-

Wash extensively with water/LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

-

Decision Logic & Troubleshooting

Reagent Selection Workflow

The following diagram illustrates the logical flow for selecting the optimal coupling condition based on substrate constraints.

Figure 1: Decision matrix for selecting the appropriate coupling protocol. Dashed lines indicate fallback strategies if the primary method fails.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remaining) | Nucleophile is too weak for the active ester. | Switch to Protocol C (Acid Chloride) or heat Protocol B to 60°C. |

| Ester Hydrolysis (Product + Acid) | Conditions too basic or aqueous contamination. | Ensure anhydrous solvents. Avoid hydroxide bases. Use non-nucleophilic bases (DIPEA/Pyridine). |

| Epimerization of Acid Partner | Over-activation or high temperature. | Use T3P at 0°C (lowest epimerization rate). Avoid excess base. |

| Precipitate in DMF (Protocol B) | Tetramethylurea byproduct accumulation. | Dilute with water and filter, or perform extractive workup with LiCl solution. |

References

-

Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[2][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[3]

-

Context: Comprehensive review of coupling reagents and mechanisms.[4]

-

-

Sigma-Aldrich (Merck).

- Context: Technical breakdown of H

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

Context: Validates T3P as a preferred reagent for process-scale synthesis due to safety and workup advantages.[4]

-

(Note: DOI link provided for authoritative grounding).

-

-

Archimica (Now Euticals). T3P® (Propanephosphonic Acid Anhydride)

-

Context: Specific handling data for T3P in ethyl acetate.[4]

-

(General manufacturer landing page for verification).

-

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. nbinno.com [nbinno.com]

Using Methyl 5-amino-2,3-difluorobenzoate as a kinase inhibitor intermediate

Application Note: High-Precision Synthesis of Kinase Inhibitors Using Methyl 5-amino-2,3-difluorobenzoate

Executive Summary

Methyl 5-amino-2,3-difluorobenzoate (CAS: 1214352-56-3 / 1227269-02-4) is a specialized fluorinated intermediate critical in the synthesis of Type I and Type II kinase inhibitors , particularly those targeting FGFR (Fibroblast Growth Factor Receptor) and MEK pathways. Its unique 2,3-difluoro substitution pattern confers exceptional metabolic stability and modulates the pKa of the aniline nitrogen, optimizing it for nucleophilic coupling reactions while reducing oxidative metabolism.

This guide details the physicochemical advantages of this scaffold and provides validated protocols for its conversion into bioactive core structures, including quinazolinones and benzamides .[1]

Structural Utility & Mechanistic Insight

The "Fluorine Effect" in Kinase Binding

The strategic placement of fluorine atoms at positions 2 and 3 serves three critical functions in drug design:

-

Metabolic Blocking: The C2 and C3 positions are protected from cytochrome P450-mediated hydroxylation, extending the half-life (

) of the final drug candidate.[1] -

Conformational Locking: The fluorine at C2 creates an electrostatic repulsion with the carbonyl oxygen of the ester (or resulting amide), forcing the molecule into a specific conformation that favors binding in the ATP-binding pocket of kinases.[1]

-

Electronic Modulation: The electron-withdrawing nature of the difluoro motif reduces the basicity of the C5-amine. While this lowers reactivity in nucleophilic attacks, it significantly reduces the likelihood of non-specific protein binding in physiological conditions.

Retrosynthetic Analysis

The molecule serves as a trifunctional divergence point:

-

C5-Amine: Primary handle for Buchwald-Hartwig couplings or SNAr reactions with heteroaryl halides (e.g., chloropyrimidines).

-

C1-Ester: Precursor for hydrolysis to benzoic acid (for amide linkers) or cyclization to fused ring systems.[1]

-

C6-Position: Accessible for electrophilic halogenation (e.g., iodination) to facilitate ring closure.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the three primary workflows for utilizing Methyl 5-amino-2,3-difluorobenzoate in drug synthesis.

Caption: Figure 1. Divergent synthetic pathways transforming Methyl 5-amino-2,3-difluorobenzoate into three distinct kinase inhibitor classes: Benzamides (Path A), N-Aryl Heterocycles (Path B), and Quinazolinones (Path C).

Experimental Protocols

Protocol A: Synthesis of the "Benzamide Tail" (Hydrolysis & Coupling)

Application: Common in Type II inhibitors where the difluorophenyl ring occupies the hydrophobic pocket adjacent to the ATP site.[1]

Reagents:

-

Methyl 5-amino-2,3-difluorobenzoate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

-

THF/Water (3:1 v/v)[1]

-

HCl (1M)[1][]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5.0 g (26.7 mmol) of Methyl 5-amino-2,3-difluorobenzoate in 45 mL of THF.

-

Saponification: Add a solution of LiOH·H₂O (3.36 g, 80.1 mmol) in 15 mL of deionized water dropwise over 10 minutes.

-

Reaction: Stir vigorously at 45°C for 4 hours. Monitor via LC-MS (Target Mass: [M+H]+ = 174.03).[1]

-

Checkpoint: The disappearance of the methyl ester peak (approx.[1] retention time shift) confirms completion.

-

-

Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH 3-4. A white precipitate (the carboxylic acid) will form.[1]

-

Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C for 12 hours.

Coupling (General Procedure): React the isolated acid (1.0 eq) with the target amine (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature for 16 hours.

Protocol B: Buchwald-Hartwig Amination (The "Head" Attachment)

Application: Attaching the fluorinated aniline to a pyrimidine or pyridine core (e.g., for FGFR inhibitors).[1]

Reagents:

-

Methyl 5-amino-2,3-difluorobenzoate (1.0 eq)

-

4-Chloropyrimidine derivative (1.1 eq)[1]

-

Pd₂(dba)₃ (0.05 eq)[1]

-

XPhos (0.10 eq)[1]

-

Cs₂CO₃ (2.0 eq)[1]

-

1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a sealed reaction vial with Nitrogen (N₂) for 10 minutes.

-

Loading: Add the benzoate (1.0 eq), chloropyrimidine (1.1 eq), and Cs₂CO₃ (2.0 eq) to the vial.

-

Catalyst Prep: In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in 1,4-Dioxane for 5 minutes to form the active catalytic species (solution turns dark red/brown).

-

Initiation: Transfer the catalyst solution to the reaction vial via syringe.

-

Heating: Heat the mixture to 100°C for 12 hours.

-

Critical Note: The electron-deficient nature of the difluoroaniline requires higher temperatures and a potent ligand like XPhos or BrettPhos. Standard ligands (PPh₃) often fail.[1]

-

-

Purification: Filter through a Celite pad. Concentrate the filtrate and purify via flash chromatography (Hexane/Ethyl Acetate gradient).

Analytical Validation

To ensure the integrity of the intermediate before use, the following QC parameters must be met:

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | ≥ 98.0% | HPLC (C18 column, ACN/H2O gradient) |

| ¹H NMR | Consistent with structure | 400 MHz DMSO-d6 |

| ¹⁹F NMR | Two distinct signals (-130 to -150 ppm) | Confirming 2,3-substitution |

| Water Content | ≤ 0.5% | Karl Fischer |

NMR Interpretation Tip: In ¹H NMR, the protons at C4 and C6 will appear as distinct multiplets due to H-F coupling. The C4 proton (adjacent to two fluorines and the amine) typically appears as a triplet of doublets.[1]

Troubleshooting & Safety

-

Issue: Low yield in amide coupling.

-

Cause: The 2,3-difluoro motif withdraws electrons, making the carboxylic acid less electrophilic if not properly activated, or the amine less nucleophilic.

-

Solution: Switch from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride).[1]

-

-

Issue: Regioselectivity in halogenation.

-

Insight: Attempting to iodinate C6 can sometimes lead to mixtures.[1] Ensure temperature control (0°C) and slow addition of NIS (N-iodosuccinimide).

-

Safety Warning: Fluorinated anilines can be toxic if inhaled or absorbed through the skin.[1] All reactions involving this intermediate should be performed in a fume hood.[1] Standard PPE (nitrile gloves, safety glasses, lab coat) is mandatory.[1]

References

-

ChemicalBook. Methyl 5-amino-2,3-difluorobenzoate Product Properties and Safety. Retrieved from .[1]

-

Sigma-Aldrich. Methyl 5-amino-2,3-difluorobenzoate - Product Specification. Retrieved from .[1]

-

National Institutes of Health (NIH). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PMC Articles. Retrieved from .[1]

-

BOC Sciences. FDA-approved small molecule kinase inhibitors and synthetic routes. Retrieved from .[1]

-

BenchChem. Application Notes: 2-Amino-3,5-difluorobenzonitrile in Kinase Inhibitors. (Analogous chemistry reference). Retrieved from .[1]

Sources

Application Note: Chemoselective Reduction of Methyl 5-nitro-2,3-difluorobenzoate

Executive Summary & Strategic Analysis

The reduction of Methyl 5-nitro-2,3-difluorobenzoate to its aniline derivative is a critical step in the synthesis of next-generation kinase inhibitors and antibacterial fluoroquinolones. While nitro reduction is a standard transformation, this specific substrate presents a bifurcated chemoselectivity challenge :

-

Hydrodefluorination Risk: The presence of fluorine atoms, particularly at the ortho and meta positions relative to the ester, activates the ring toward reductive defluorination (hydrogenolysis of the C-F bond), especially under standard catalytic hydrogenation conditions (Pd/C, H₂).

-

Ester Hydrolysis: Harsh acidic or basic conditions (often used in metal-mediated reductions like SnCl₂/HCl) can hydrolyze the methyl ester to the carboxylic acid.

This guide prioritizes chemoselectivity . We present two validated protocols: a "Gold Standard" metal-mediated reduction (Fe/NH₄Cl) that guarantees fluorine retention, and a "High-Throughput" catalytic hydrogenation method optimized to suppress defluorination.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the reduction methodology based on operational scale and risk tolerance.

Protocol A: Activated Iron/Ammonium Chloride (The "Robust" Route)

Rationale: This method utilizes electron transfer from the metal surface in a protic medium. Unlike acidic iron reductions (Bechamp), the use of ammonium chloride (NH₄Cl) maintains a near-neutral pH (approx. 5.5–6.5), preventing ester hydrolysis. Crucially, the reduction potential of Fe/NH₄Cl is insufficient to cleave the C-F bond, ensuring 100% fluorine retention.

Materials

-

Precursor: Methyl 5-nitro-2,3-difluorobenzoate (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

-

Workup: Ethyl Acetate (EtOAc), Celite® 545

Step-by-Step Procedure

-

Activation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the Iron powder in water (1 part). Add 0.1 equiv of concentrated HCl and stir for 5 minutes to etch the iron surface (removing oxides). Filter and rinse rapidly with ethanol. Note: This step is optional if using high-grade electrolytic iron but recommended for older batches.

-

Charge: Charge the flask with the Nitro Precursor (1.0 equiv), Ammonium Chloride (5.0 equiv), and the solvent mixture (Ethanol/Water 3:1). Concentration should be approx. 0.2 M relative to the substrate.

-

Addition: Add the activated Iron Powder (5.0 equiv) in one portion.

-

Reaction: Heat the mixture to vigorous reflux (approx. 75–80°C).

-

Observation: The reaction typically turns dark grey/brown (iron oxides).

-

Kinetics: Monitor by TLC (30% EtOAc/Hexanes) or HPLC every 30 minutes. The reaction is usually complete within 2–4 hours.

-

-

Workup (Critical for Yield):

-

Cool the mixture to room temperature.

-

Filtration: Filter the slurry through a pad of Celite® to remove iron oxides. Wash the pad copiously with EtOAc. Warning: Do not let the iron cake dry out completely on the filter as pyrophoric iron can ignite; keep it wet.

-

Extraction: Concentrate the filtrate to remove bulk ethanol. Dilute the remaining aqueous residue with water and extract 3x with EtOAc.

-

Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Expected Results

-

Yield: 85–95%

-

Purity: >98% (often requires no chromatography).

-

Impurity Profile: <0.1% defluorinated byproduct.[1]

Protocol B: Catalytic Hydrogenation (The "Clean" Route)

Rationale: Catalytic hydrogenation is cleaner (no iron waste) but risky. Palladium (Pd/C) is notorious for oxidative addition into Aryl-Halide bonds, leading to hydrodefluorination. To mitigate this, we utilize Platinum on Carbon (Pt/C) , which has a lower affinity for C-F cleavage, or we poison the catalyst.

Materials

-

Precursor: Methyl 5-nitro-2,3-difluorobenzoate (1.0 equiv)

-

Catalyst: 5% Pt/C (sulfided form preferred) or 1% Pt/V on Carbon (0.5–1.0 wt% loading). Avoid standard Pd/C.

-

Solvent: Ethyl Acetate (EtOAc) or Methanol.

-

Hydrogen Source: H₂ gas (balloon or 1-3 bar pressure).

Step-by-Step Procedure

-

Safety Check: Ensure all ignition sources are removed. Purge vessel with Nitrogen (N₂).[2]

-

Preparation: In a pressure vessel or hydrogenation flask, dissolve the Nitro Precursor in EtOAc (0.1 M).

-

Catalyst Addition: Under an N₂ blanket, carefully add the Pt/C catalyst (5 wt% relative to substrate mass).

-

Additive Option: If using Pd/C is unavoidable, add Thiophene (0.1 equiv) or Diphenylsulfide to poison the catalyst against dehalogenation.

-

-

Hydrogenation:

-

Purge the vessel: Vacuum

N₂ (3x), then Vacuum -

Stir vigorously at Room Temperature (20–25°C). Do not heat, as elevated temperatures promote C-F cleavage.

-

Pressure: Maintain 1–3 bar (15–45 psi).

-

-

Monitoring: Check consumption of H₂. Stop reaction immediately upon cessation of uptake to prevent over-reduction.

-

Workup:

Expected Results

-

Yield: 90–98%[4]

-

Purity: High, but requires monitoring for des-fluoro analogs (Methyl 5-amino-2-fluorobenzoate).

Analytical Validation & Process Control

Reaction Workflow Diagram

Figure 2: Reaction progression and quality control checkpoints.

Data Specifications

| Parameter | Precursor (Nitro) | Product (Amine) | Validation Note |

| Appearance | Yellow/Orange Solid | Off-white/Pale Brown Solid | Amine oxidizes slightly in air; store under N₂. |

| TLC (30% EtOAc) | R_f ~ 0.7 (Non-polar) | R_f ~ 0.3 (Polar) | Distinct separation; Amine often stains with Ninhydrin. |

| ¹H NMR (Ar-H) | δ 8.0–8.5 ppm | δ 6.8–7.2 ppm | Significant upfield shift due to shielding effect of -NH₂. |

| ¹⁹F NMR | Distinct doublets | Distinct doublets | Critical: Check for loss of signal (defluorination). |

| HPLC | Late eluting | Early eluting | Use to quantify % des-fluoro impurity. |

References

-

Ramadas, K., & Srinivasan, N. (1992).[3][5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[5] Synthetic Communications, 22(22), 3189–3195.[3]

-

BenchChem Application Notes. (2025). "Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Library.

-

Rylander, P. N. (1970). "Hydrogenation of Halonitrobenzenes without Dehalogenation." US Patent 5,068,436.

-

ChemSpider Synthetic Pages. (2012). "Reduction of nitro arene by Fe/ammonium chloride." Royal Society of Chemistry.

-

Appiah, et al. (2017).[5][6] "Synthesis... of ethyl 4-amino-3,5-difluorobenzoate." National Institutes of Health (PMC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability Profile of Methyl 5-amino-2,3-difluorobenzoate

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 5-amino-2,3-difluorobenzoate is a critical intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its stability profile is governed by the interplay between the hydrolytically sensitive methyl ester and the pH-responsive aniline moiety.

While generally stable in anhydrous organic solvents, this compound exhibits a narrow stability window in acidic aqueous media . Users frequently encounter degradation issues when attempting to solubilize the compound in dilute acids for HPLC analysis or during acidic workups.

Key Chemical Properties

| Property | Value / Description | Impact on Stability |

| Functional Groups | Methyl Ester (-COOCH₃), Primary Amine (-NH₂), Difluoro (-F, -F) | Ester is the primary degradation site; Amine dictates solubility. |

| Electronic Effect | 2,3-Difluoro substitution (Electron Withdrawing) | Destabilizing: Increases electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated benzoates. |

| Protonation State | Amine pKa ≈ 2.5 - 3.5 (Estimated due to F-substitution) | In pH < 2, the amine protonates (-NH₃⁺), further activating the ring for nucleophilic attack by water. |

Core Stability Analysis: The Acid Dilemma

The Mechanism of Failure (Acid-Catalyzed Hydrolysis)

The primary degradation pathway in acidic media is the hydrolysis of the methyl ester to 5-amino-2,3-difluorobenzoic acid .

Why it happens: Under acidic conditions (e.g., 0.1% TFA or 1N HCl), the carbonyl oxygen is protonated. Normally, steric hindrance from ortho-substituents (position 2) might slow this down. However, fluorine is small (Van der Waals radius ≈ 1.47 Å), offering little steric protection. Conversely, the strong inductive effect ($ -I $) of the 2,3-fluorines and the protonated 5-ammonium group pulls electron density away from the carbonyl carbon. This makes the ester bond highly susceptible to nucleophilic attack by water .

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism and the competing salt formation pathway.

Caption: Figure 1. Kinetic pathway showing the competition between reversible salt formation (solubilization) and irreversible hydrolysis (degradation) in aqueous acid.

Troubleshooting Guide (FAQ)

Issue 1: "Ghost Peaks" in HPLC Analysis

User Question: "I prepared a stock solution in 0.1% TFA/Water. After 4 hours, I see a new peak eluting before my main peak. Is this an impurity?"

Technical Diagnosis: This is likely the hydrolyzed carboxylic acid .

-

Causality: In Reverse Phase (RP) chromatography, the free acid is more polar than the methyl ester, causing it to elute earlier (lower Retention Time). The acidic mobile phase accelerates this conversion if the sample sits in the autosampler.

-

Solution:

-

Switch Diluent: Dissolve the sample in 100% Acetonitrile or Methanol first. Only add water immediately before injection if necessary.

-

Temperature Control: Set the autosampler to 4°C . Hydrolysis rates drop significantly at lower temperatures.

-

Buffer Choice: If aqueous dilution is mandatory, use a neutral buffer (pH 6-7) rather than acid, though solubility may decrease.

-

Issue 2: Precipitation After Acidification

User Question: "I added 1N HCl to dissolve the compound. It dissolved initially, but a white solid precipitated after 20 minutes."

Technical Diagnosis: This is a classic case of solubility vs. stability conflict .

-

Scenario A (Salt Limit): You may have exceeded the solubility product (

) of the hydrochloride salt. -

Scenario B (Hydrolysis): The compound hydrolyzed to the zwitterionic amino-acid form (5-amino-2,3-difluorobenzoic acid), which often has an isoelectric point (pI) where it is least soluble.

-

Validation Protocol: Filter the solid and run an HPLC/UPLC check.

-

If the peak matches the starting material

It is the Salt (Add more water/solvent). -

If the peak shifts to an earlier RT

It is the Hydrolyzed Acid (Sample is degraded).

-

Issue 3: Color Change (Yellowing/Browning)

User Question: "My acidic solution turned yellow overnight."

Technical Diagnosis: The 5-amino group is susceptible to oxidation, especially if the acid used contains trace metal ions or if exposed to light.

-

Mechanism: Formation of quinone-imine species or azo-dimers.

-

Prevention: Use degassed solvents and store in amber vials. Ensure no oxidizing acids (like Nitric acid) are present.

Standardized Protocols

Protocol A: Stability-Indicating HPLC Sample Preparation

Use this protocol to minimize on-column degradation.

-

Weighing: Weigh 10 mg of Methyl 5-amino-2,3-difluorobenzoate.

-

Primary Dilution: Dissolve immediately in 5 mL of Acetonitrile (ACN) . Do not use water yet.

-

Secondary Dilution (Just-in-Time): Dilute to target concentration with water/buffer only < 15 minutes before injection.

-

Autosampler: Maintain at 4°C .

Protocol B: Rapid Stability Stress Test

Use this to validate your specific batch's stability.

| Condition | Duration | Expected Result | Interpretation |

| 0.1 N HCl (aq) | 1 Hour @ 25°C | < 2% Degradation | Acceptable for short-term handling. |

| 0.1 N HCl (aq) | 24 Hours @ 25°C | > 10% Degradation | Unstable. Do not store stocks in aqueous acid. |

| Methanol (Neutral) | 24 Hours @ 25°C | < 0.1% Degradation | Stable. Preferred solvent. |

Diagnostic Workflow

Use the following decision tree to resolve stability issues during experimentation.

Caption: Figure 2. Diagnostic decision tree for identifying degradation versus solubility issues.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Hydrolysis of Esters in Acidic Media: Mechanisms Aac1 vs Aac2).

-

Uchimaru, T., et al. (2003).[1] "Effect of fluorine substitution on the rate for ester hydrolysis." Chemical Physics Letters.

-

Li, J., & Sha, Y. (2008).[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[2] (Demonstrates kinetic stability of amino esters in anhydrous acidic methanol). [2]

-

Kollmar, M., et al. (2002). "2-Amino-3-fluorobenzoic acid."[3] Organic Syntheses, 79, 196. (Discusses properties of the hydrolyzed acid analog).

Sources

Technical Support Center: Amino-Difluorobenzoate Stability & Storage

Tier 2 Advanced Support Guide | Doc ID: ADB-OX-2024

Welcome to the Specialized Reagent Support Center. This guide addresses the stability profile of amino-difluorobenzoates (e.g., 3-amino-2,4-difluorobenzoic acid and its ester derivatives). These scaffolds are critical intermediates in medicinal chemistry (often for kinase inhibitors and fluoroquinolones) but present a dual-instability profile: oxidative sensitivity (at the aniline nitrogen) and hydrolytic susceptibility (at the ester/acid moiety).

Module 1: Critical Storage Parameters (The "Why" & "How")

The Stability Triad

To prevent degradation, you must control three variables simultaneously. Failure in one area compromises the others.

| Parameter | Critical Threshold | Mechanism of Failure |

| Atmosphere | Radical Oxidation: The amino group ( | |

| Light | Photodecomposition: Fluorinated aromatics are photo-active. UV exposure excites the | |

| Moisture | Hydration/Hydrolysis: Hygroscopic uptake accelerates oxidation kinetics. If the compound is an ester, moisture causes hydrolysis to the parent acid. |

The Electronic Context (Expert Insight)

Why do these oxidize if Fluorine is electron-withdrawing?

While fluorine atoms are strongly electronegative (withdrawing

Module 2: Standard Operating Procedures (SOPs)

Workflow A: Receipt & Long-Term Storage

Follow this protocol immediately upon receiving the reagent.

Fig 1.[1] Standard workflow for intake and storage of air-sensitive fluorinated anilines.

Workflow B: Handling During Experimentation

-

Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

-

Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, flush the headspace with Argon immediately after removing the aliquot.

-

Solvent Choice:

-

Recommended: Anhydrous Methanol, Acetonitrile (short term).

-

Avoid: DMSO (unless used immediately). DMSO is hygroscopic and can act as a mild oxidant over time, accelerating N-oxide formation [3].

-

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned beige/brown. Is it ruined?

Diagnosis: This indicates surface oxidation . The amino group has likely oxidized to form trace azo-dimers or quinoid species, which have high extinction coefficients (meaning a tiny amount causes visible color change). Actionable Step:

-

Check Purity: Run an LC-MS. If the main peak is >95% and the impurity is <1%, the bulk material is likely intact.

-

Purification:

-

Acid-Base Wash: Dissolve in EtOAc. Wash with 1N HCl (amine goes into water). Separate organic layer (discard oxidized neutrals).[2] Basify aqueous layer with NaHCO3. Extract back into EtOAc.

-

Recrystallization: Ethanol/Water or Toluene often works well for fluorinated benzoic acids [4].

-

Q2: Can I store the amino-difluorobenzoate in solution?

Answer: No , not for long periods.

-

Reasoning: In solution, molecular mobility increases, accelerating bimolecular reactions (dimerization). Furthermore, dissolved oxygen in solvents is much harder to exclude than atmospheric oxygen from a solid.

-

Exception: If storage in solution is mandatory, use degassed anhydrous acetonitrile stored at -80°C in a sealed amber vial.

Q3: The compound is "clumping." What is happening?

Diagnosis: Hygroscopic failure. The seal was compromised, and the salt/acid has absorbed water.

Risk: If it is an ester (e.g., methyl 3-amino-2,4-difluorobenzoate), hydrolysis to the free acid is imminent.

Fix: Dry under high vacuum over

Module 4: Degradation Pathways Visualization

Understanding how the molecule breaks down helps you prevent it.

Fig 2. Primary degradation pathways. Note that oxidation and photolysis often feed into each other.

Module 5: Quick Reference Data

| Solvent | Solubility (Est.)[3] | Stability Risk | Recommendation |

| Water | Low/Insoluble | High (Hydrolysis) | Avoid for storage. |

| DMSO | High | Moderate (Oxidant) | Use only for immediate assays. |

| Ethanol | Moderate | Low | Good for recrystallization. |

| DCM/EtOAc | Moderate | Low | Ideal for extraction/workup. |

References

-

Ossila. (n.d.). Air Sensitive Compounds | Storage & Handling Guide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.[4] Retrieved from

-

Sigma-Aldrich. (n.d.).[5][6] Product Specification: 4-Amino-3,5-difluorobenzoic acid.[6][7] Retrieved from

Sources

- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 3-Amino-4-fluorobenzoic acid CAS#: 2365-85-7 [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 [sigmaaldrich.com]

Technical Support Center: Optimizing Catalyst Load for Coupling Methyl 5-amino-2,3-difluorobenzoate

Welcome to the technical support center for optimizing catalyst-driven coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with Methyl 5-amino-2,3-difluorobenzoate. This valuable building block presents unique challenges due to its electronic and steric properties. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve robust and efficient C-N bond formations.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 5-amino-2,3-difluorobenzoate considered a "challenging" substrate for cross-coupling?

Answer: The difficulty in using Methyl 5-amino-2,3-difluorobenzoate stems from a combination of electronic and steric factors:

-

Electronic Deactivation: The aniline nitrogen's lone pair is the key to its nucleophilicity in coupling reactions. However, the benzene ring is substituted with three powerful electron-withdrawing groups (two fluorines and a methyl ester). These groups pull electron density away from the ring and, consequently, from the amino group. This reduces the nitrogen's nucleophilicity, making it a weaker partner in the catalytic cycle (e.g., less efficient binding to the palladium center).

-

Steric Hindrance: The fluorine atom positioned ortho to the amino group can sterically hinder the approach of the bulky palladium catalyst complex, potentially slowing down the oxidative addition or reductive elimination steps of the catalytic cycle.

Successfully coupling this substrate requires a carefully selected catalyst system that is both highly active and can overcome these hurdles.

Q2: What type of coupling reaction is most appropriate for this substrate, and what is the fundamental catalyst system?

Answer: The most common and effective method for forming a C-N bond with an aniline and an aryl (pseudo)halide is the Buchwald-Hartwig amination .[1][2][3] This palladium-catalyzed cross-coupling reaction is renowned for its broad functional group tolerance and its ability to couple even challenging substrates.[1]

A typical Buchwald-Hartwig catalyst system consists of three core components:

-

Palladium Precatalyst: A source of palladium, often a stable Pd(II) complex that is reduced in situ to the active Pd(0) species. Modern precatalysts, like those from the Buchwald G3 or G4 generation, are often preferred for their air-stability and high activity.[4]

-

Ligand: Usually a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and prevents catalyst decomposition.[5] The choice of ligand is critical for coupling electron-deficient anilines.

-

Base: A base is required to deprotonate the aniline (or the intermediate palladium-amine complex) to generate the more nucleophilic amide, which is essential for the catalytic cycle to proceed.[2]

While amide bond formation is another possibility, it typically involves stoichiometric activating reagents rather than catalytic optimization in the context of cross-coupling.[6]

Q3: What is a sensible starting catalyst load for an initial screening reaction?

Answer: For a small-scale screening reaction (<1 mmol), a catalyst loading of 1.0 to 2.5 mol% of the palladium precatalyst is a robust starting point. The ligand-to-palladium ratio is also critical; a ratio of 1:1 to 1.2:1 is typical for pre-formed precatalysts, while a ratio of 2:1 is common when using a simple palladium source like Pd₂(dba)₃.